N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide
Description
The compound N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with an ethyl chain linked to an acetamide moiety. The acetamide is further modified with a 4-methoxyphenoxy group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-25-17-6-8-18(9-7-17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-2-4-15(21)5-3-14/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWFHLVEJCTMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, is an important heterocycle in the world of chemistry. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. These reactions could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Result of Action
Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, which could potentially be influenced by this compound.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. It’s known that the thiazole ring, a key structural component of this compound, is an important heterocycle in the world of chemistry. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place. These reactions could potentially be influenced by environmental factors.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 367.85 g/mol. It features a thiazole ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₃S |
| Molecular Weight | 367.85 g/mol |
| CAS Number | 40361-70-4 |
| Melting Point | Not determined |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The thiazole and chlorophenyl components have been associated with anticancer activities. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell growth and survival .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of urease is significant for managing conditions related to kidney stones and urinary tract infections .
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes in biological systems. The thiazole ring facilitates interactions with amino acids in enzyme active sites, while the chlorophenyl group enhances lipophilicity, allowing better membrane penetration.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly affected their efficacy, with some derivatives exhibiting IC50 values as low as 5 µM .
- Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and tested their effects on human breast cancer cells. The most potent compound reduced cell viability by over 70% at concentrations below 10 µM .
Comparison with Similar Compounds
Structural Analogs with Modified Phenoxy Groups
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-Methylphenoxy)Acetamide
- Structural Difference: Replaces the 4-methoxyphenoxy group with 4-methylphenoxy.
- Molecular Formula : C₂₀H₁₉ClN₂O₂S.
- Molecular Weight : 386.9 g/mol.
Mandipropamid (2-(4-Chlorophenyl)-N-[2-[3-Methoxy-4-(Prop-2-ynyloxy)Phenyl]Ethyl]-2-(Prop-2-ynyloxy)Acetamide)
- Structural Difference: Contains propargyloxy groups instead of phenoxy and a 3-methoxy substituent.
- Molecular Formula : C₂₃H₂₁ClN₂O₄.
Analogs with Modified Heterocyclic Cores
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structural Difference : Replaces thiazole with a 1,2,4-triazole core and adds a benzothiazole group.
- Molecular Formula : C₃₀H₂₃ClN₆O₂S₂.
- Key Features : The triazole and benzothiazole moieties may enhance π-π stacking interactions, influencing binding to biological targets .
N-(4-Chlorophenyl)-2-[2-(4-Oxo-2-Phenylquinazolin-3(4H)-yl)-1,3-Thiazol-4-yl]Acetamide
- Structural Difference: Incorporates a quinazolinone ring fused to the thiazole.
- Molecular Weight : ~434.9 g/mol (estimated).
- Key Features: The quinazolinone moiety increases rigidity and hydrogen-bonding capacity, which could improve target affinity .
Analogs with Modified Acetamide Chains
N-[2-[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Ethyl]Butanamide
- Structural Difference : Replaces the acetamide group with a butanamide chain.
- Molecular Formula : C₁₅H₁₈ClN₃OS.
2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)Acetamide
- Structural Difference : Features a branched acetamide with allyl and benzyl groups.
- Molecular Formula : C₂₁H₂₃ClN₂O₃.
- Melting Point : 124.9–125.4°C.
- Key Features : The allyl group introduces unsaturation, which may influence metabolic stability .
Melting Points
| Compound | Melting Point (°C) |
|---|---|
| Target Compound (Inferred) | ~120–130 (est.) |
| Quinazolinone Derivative (Compound 18, ) | 223–225 |
| 2-(N-Allylacetamido)-... () | 124.9–125.4 |
Higher melting points in quinazolinone derivatives (e.g., 223–225°C) suggest greater crystallinity due to rigid fused-ring systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
